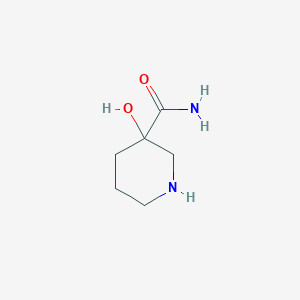

3-Hydroxypiperidine-3-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-hydroxypiperidine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O2/c7-5(9)6(10)2-1-3-8-4-6/h8,10H,1-4H2,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKFTYWINLIAFIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)(C(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-Hydroxypiperidine-3-carboxamide: A Structural & Synthetic Guide

This technical guide provides a comprehensive analysis of 3-Hydroxypiperidine-3-carboxamide , a distinct gem-disubstituted heterocyclic scaffold. It is structured to serve drug discovery professionals, focusing on the molecule's utility as a three-dimensional building block in Fragment-Based Drug Discovery (FBDD).

Executive Summary: The "Escape from Flatland"

In modern medicinal chemistry, the transition from flat, aromatic-rich molecules to those with higher fraction of sp³-hybridized carbons (

Unlike simple piperidines, this molecule possesses a quaternary carbon at position 3 , bearing both a hydroxyl group and a carboxamide. This gem-disubstitution confers unique conformational rigidity and provides vectors for hydrogen bonding that mimic the transition states of peptide hydrolysis or specific amino acid side chains (e.g., Serine, Threonine) in a constrained environment.

Chemical Structure & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11]

Structural Analysis

The core structure consists of a saturated piperidine ring. The C3 position is a chiral quaternary center, creating a "kink" in the molecular geometry that disrupts planarity.

-

Stereochemistry: The molecule exists as two enantiomers, (R) and (S). The 3-substituents occupy axial and equatorial positions depending on the ring conformation (chair vs. twist-boat), which is often dictated by the N-substituent in the final drug candidate.

-

Electronic Features:

-

Amide (

): Acts as a dual H-bond donor/acceptor. -

Hydroxyl (

): Provides an additional H-bond donor/acceptor and increases water solubility. -

Secondary Amine (

): A nucleophilic handle for diversification (alkylation, acylation, arylation).

-

Property Data Table

Data represents the free base unless noted.

| Property | Value / Description | Significance |

| Molecular Formula | Compact fragment | |

| Molecular Weight | 144.17 g/mol | Ideal for FBDD (Rule of 3 compliant) |

| CAS Number | 1803570-33-3 (HCl salt) | Commercial identifier |

| cLogP | ~ -1.2 to -1.5 | Highly hydrophilic; improves solubility of lipophilic payloads |

| pKa (Piperidine NH) | ~ 9.0 - 9.5 | Basic; predominantly protonated at physiological pH |

| pKa (Amide) | > 15 | Neutral under physiological conditions |

| H-Bond Donors | 4 (Amide | High interaction potential |

| H-Bond Acceptors | 3 (Amide | High interaction potential |

Synthetic Pathways[4][6][7][13][14][15][16]

The synthesis of gem-disubstituted piperidines requires constructing the quaternary center. The most robust route involves the Cyanohydrin (Strecker-type) Strategy starting from N-protected 3-piperidone.

Synthesis Logic Flow

The pathway moves from a ketone to a cyanohydrin, followed by controlled hydrolysis to the amide.

Figure 1: Synthetic route from commercially available N-Boc-3-piperidone.

Detailed Experimental Protocol

Note: This protocol describes the general methodology for synthesizing

Reagents: N-Boc-3-piperidone, Trimethylsilyl cyanide (TMSCN), Zinc Iodide (

Step 1: Formation of the Cyanohydrin

-

Setup: In a flame-dried round-bottom flask under Argon, dissolve N-Boc-3-piperidone (1.0 eq) in anhydrous Dichloromethane (DCM).

-

Catalyst: Add a catalytic amount of Zinc Iodide (

) (0.05 eq). -

Addition: Dropwise add TMSCN (1.2 eq) at 0°C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (disappearance of ketone).

-

Workup: Quench with saturated

. Extract with DCM, dry over

Step 2: Hydrolysis to Carboxamide & Deprotection

-

Acid Hydrolysis: Dissolve the crude cyanohydrin in a mixture of concentrated HCl and MeOH (or Dioxane).

-

Critical Control Point: The temperature and acid concentration control the hydrolysis level. To stop at the amide (and not the carboxylic acid), use concentrated HCl at room temperature or mild heating (40°C) for a limited time (4–6 hours). Vigorous reflux will convert the nitrile to the carboxylic acid.

-

-

Deprotection: The acidic conditions simultaneously remove the N-Boc group and hydrolyze the O-TMS group.

-

Isolation: Concentrate the solvent in vacuo. The residue is the 3-Hydroxypiperidine-3-carboxamide hydrochloride salt.[1]

-

Purification: Recrystallize from Ethanol/Ether or purify via ion-exchange chromatography if the free base is required.

Applications in Drug Discovery[1][2][3][4][6][8][9][10][15][18][19][20]

Peptidomimetics & Enzyme Inhibition

This scaffold acts as a constrained mimic of Serine or Threonine . In protease inhibitors, the

-

Mechanism: The quaternary center locks the spatial arrangement of the OH and CONH2 groups, reducing the entropic penalty upon binding compared to a flexible linear chain.

HDM2-p53 Interaction Inhibitors

Research (e.g., by Vertex Pharmaceuticals and others) has highlighted 3,3-disubstituted piperidines as scaffolds to inhibit the HDM2-p53 protein-protein interaction.

-

Role: The piperidine ring projects hydrophobic substituents (attached at N or C5/C6) into the deep hydrophobic cleft of HDM2, while the polar C3 substituents (OH/Amide) can engage in specific solvent-front interactions or improve the solubility of the otherwise lipophilic inhibitor.

Scaffold Hopping

The molecule serves as a bioisostere for:

-

Morpholine: Similar polarity but with an available NH for substitution.

-

Cyclic Ureas/Hydantoins: The

-hydroxy amide is a ring-opened equivalent of a hydantoin, offering different H-bond vectors.

Safety & Handling

-

Hazards: As a secondary amine and amide, the compound is likely an irritant to eyes, skin, and respiratory system. The HCl salt is acidic.

-

Storage: Hygroscopic. Store in a desiccator at -20°C for long-term stability.

-

Handling: Use standard PPE (gloves, goggles, lab coat). Handle in a fume hood, especially during the synthesis involving TMSCN (cyanide source).

References

-

Vertex Pharmaceuticals Study on 3,3-Disubstituted Piperidines : Bogen, S. L., et al. "Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors." Journal of Medicinal Chemistry, 2006.

-

General Synthesis of

-Hydroxy Amides : "Preparation of alpha-hydroxy amides via cyanohydrins." Organic Syntheses, Coll.[2][3] Vol. 3, p. 323. -

Commercial Availability & CAS Data : BLD Pharm Product Entry for CAS 1803570-33-3.

- Scaffold Hopping in FBDD: Roughley, S. D., & Jordan, A. M. "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Royal Society of Chemistry, 2011.

Sources

3-Hydroxypiperidine-3-carboxamide HCl: The Gem-Disubstituted Scaffold for Precision Drug Design

Topic: CAS 1803570-33-3 (3-Hydroxypiperidine-3-carboxamide HCl) Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

CAS 1803570-33-3 , chemically identified as 3-Hydroxypiperidine-3-carboxamide hydrochloride , represents a specialized class of "privileged scaffolds" in medicinal chemistry. Unlike simple monosubstituted piperidines, this compound features a quaternary carbon center at the C3 position (gem-disubstitution).

This structural motif offers two critical advantages in drug discovery:

-

Conformational Constraint: The simultaneous presence of hydroxyl and carboxamide groups locks the piperidine ring into a preferred chair conformation, reducing the entropic penalty upon protein binding.

-

Functional Density: It provides three distinct vectors for diversification (the secondary amine, the primary amide, and the tertiary alcohol) within a compact molecular footprint (MW ~180.63 Da).

This guide details the physicochemical profile, synthetic pathways, and experimental protocols for utilizing this scaffold in the development of kinase inhibitors (e.g., ALK), GPCR ligands, and peptidomimetics.

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7][8]

| Property | Data |

| CAS Number | 1803570-33-3 |

| IUPAC Name | 3-Hydroxypiperidine-3-carboxamide hydrochloride |

| Synonyms | 3-Hydroxy-3-carbamoylpiperidine HCl; 3-Carbamoyl-3-hydroxypiperidine hydrochloride |

| Molecular Formula | C₆H₁₃ClN₂O₂ |

| Molecular Weight | 180.63 g/mol |

| Free Base MW | 144.17 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Highly soluble in water, DMSO, Methanol; Insoluble in non-polar solvents (Hexane, Et₂O) |

| Stereochemistry | Racemic (unless specified as (R) or (S) in catalog); contains one chiral center at C3 |

| Acidity (pKa) | ~8.5 (Piperidine NH), ~13 (Amide NH), ~14 (Alcohol OH) |

| Hygroscopicity | Hygroscopic (Store under inert atmosphere) |

Structural Analysis: The Gem-Disubstituted Effect

The defining feature of CAS 1803570-33-3 is the 3,3-disubstitution . In monosubstituted cyclohexanes or piperidines, substituents can flip between axial and equatorial positions. However, in gem-disubstituted systems, the larger group (typically the carboxamide) will strongly prefer the equatorial position to minimize 1,3-diaxial interactions, while the smaller group (hydroxyl) adopts the axial position.

This "conformational lock" is vital for:

-

Selectivity: Rigidifying the pharmacophore to match a specific binding pocket.

-

Metabolic Stability: The quaternary center blocks metabolic oxidation at the C3 position, a common clearance pathway for simple piperidines.

Synthetic Pathways[5][6][9][11]

The synthesis of 3-Hydroxypiperidine-3-carboxamide HCl typically proceeds via a Cyanohydrin Intermediate derived from a protected 3-piperidone. This route allows for the simultaneous installation of the oxygen and carbon functionalities at C3.

Diagram 1: Retrosynthetic Workflow

Caption: Step-wise synthesis from commercially available N-Boc-3-piperidone via the Bucherer-Bergs or Cyanohydrin route.

Experimental Protocols

Protocol A: Synthesis via Cyanohydrin (Core Synthesis)

Note: This protocol describes the conversion of N-Boc-3-piperidone to the target HCl salt.

Reagents: N-Boc-3-piperidone, Trimethylsilyl cyanide (TMSCN), Zinc Iodide (ZnI₂), Hydrogen Peroxide (30%), Sodium Hydroxide (6N), HCl in Dioxane (4M).

-

Cyanohydrin Formation:

-

Dissolve N-Boc-3-piperidone (1.0 eq) in dry DCM under Argon.

-

Add catalytic ZnI₂ (0.05 eq) followed by dropwise addition of TMSCN (1.2 eq) at 0°C.

-

Stir at room temperature (RT) for 4–12 hours until ketone is consumed (monitor by TLC/NMR).

-

Result: O-TMS protected cyanohydrin.

-

-

Hydrolysis to Amide:

-

Concentrate the reaction mixture and redissolve in MeOH/THF.

-

Add 6N NaOH (2.0 eq) and 30% H₂O₂ (5.0 eq) dropwise at 0°C (Radziszewski hydrolysis conditions).

-

Allow to warm to RT and stir for 3 hours. This selectively hydrolyzes the nitrile to the primary amide without converting it to the carboxylic acid.

-

Quench with saturated Na₂S₂O₃, extract with EtOAc, dry over Na₂SO₄, and concentrate.

-

Intermediate: N-Boc-3-hydroxypiperidine-3-carboxamide.

-

-

Deprotection (Salt Formation):

-

Dissolve the intermediate in minimal dry 1,4-dioxane.

-

Add 4M HCl in dioxane (10 eq) at 0°C.

-

Stir for 2 hours. A white precipitate should form.

-

Filter the solid, wash with cold diethyl ether, and dry under vacuum.

-

Yield: Typically 60–75% overall.

-

Protocol B: Amide Coupling (Using the Scaffold)

Use this protocol to couple the secondary amine of CAS 1803570-33-3 to a carboxylic acid core.

Reagents: Carboxylic Acid (R-COOH), HATU, DIPEA, DMF.

-

Dissolve R-COOH (1.0 eq) in anhydrous DMF.

-

Add DIPEA (3.0 eq) and stir for 5 minutes.

-

Add HATU (1.1 eq) and stir for 10 minutes to activate the acid.

-

Add CAS 1803570-33-3 (1.1 eq) directly as the solid HCl salt.

-

Stir at RT for 2–16 hours.

-

Workup: Dilute with EtOAc, wash with 1N HCl, sat. NaHCO₃, and brine.[1]

-

Note: The tertiary alcohol at C3 is sterically hindered and generally does not interfere with standard amide coupling conditions, so O-protection is rarely necessary.

Applications in Drug Discovery[5][11][12][13]

This scaffold is particularly relevant for:

-

Fragment-Based Drug Design (FBDD): The high polarity and 3D-character make it an ideal fragment for exploring hydrophilic pockets.

-

Peptidomimetics: The 3-hydroxy-3-carboxamide motif mimics the transition state of peptide bond hydrolysis or specific amino acid side chains (e.g., Serine/Threonine mimics).

-

Kinase Inhibition: Used to target the hinge region or solvent-front areas where water-mediated hydrogen bonds are critical.

Diagram 2: Decision Tree for Scaffold Usage

Caption: Decision logic for selecting the 3-hydroxy-3-carboxamide scaffold over simpler analogs.

Handling and Stability

-

Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). The HCl salt is hygroscopic; exposure to moisture can lead to clumping and difficulty in precise weighing.

-

Stability: Stable in acidic and neutral solution. Avoid prolonged exposure to strong bases which may cause epimerization (though less likely due to the quaternary center) or retro-aldol type degradation under extreme conditions.

-

Safety: Standard PPE (gloves, goggles, lab coat). Treat as a potential irritant.

References

-

PubChem. (n.d.). 3-hydroxypiperidine-3-carboxylic acid hydrochloride (Compound Summary). National Library of Medicine. Retrieved from [Link]

-

National Institutes of Health (NIH). (2025). Stereocontrolled synthesis of 3-hydroxy-2-piperidinone carboxamides by catalytic ring-opening aminolysis. PubMed Central. Retrieved from [Link](Note: Contextual reference for scaffold utility).

-

U.S. Environmental Protection Agency. (2025). CompTox Chemicals Dashboard: Piperidine derivatives. Retrieved from [Link]

- Google Patents. (2016). Synthetic method of (S)-N-Boc-3-hydroxypiperidine (CN105439939A). Retrieved from (Reference for precursor synthesis).

Sources

3-Hydroxypiperidine-3-carboxamide vs 3-hydroxypiperidine scaffold

Navigating 3D Chemical Space: A Technical Comparative Analysis of the 3-Hydroxypiperidine and 3-Hydroxypiperidine-3-carboxamide Scaffolds

Executive Summary

The piperidine ring remains one of the most utilized nitrogenous heterocycles in FDA-approved drugs. Within this chemical space, the 3-hydroxypiperidine scaffold has long been recognized as a privileged chiral building block, frequently embedded in natural products and synthetic pharmaceuticals[1]. However, modern drug discovery increasingly demands highly functionalized, stereochemically rich motifs to escape "flatland" (sp2-hybridized space) and improve target selectivity.

The emergence of the 3-hydroxypiperidine-3-carboxamide scaffold—a geminally disubstituted derivative—represents a significant evolutionary step in medicinal chemistry[2]. By installing a carboxamide group geminal to the hydroxyl, researchers can fundamentally alter the basicity, conformational landscape, and metabolic stability of the piperidine core. This whitepaper provides an in-depth technical comparison of these two scaffolds, detailing their physicochemical properties, target engagement causality, and synthetic methodologies.

Pharmacophore and Conformational Profiling

The transition from a mono-substituted 3-hydroxypiperidine to a geminally disubstituted 3-hydroxypiperidine-3-carboxamide induces profound physicochemical shifts.

Pharmacophore and conformational property comparison of the two piperidine scaffolds.

Causality of pKa Modulation and hERG Liability

The bare piperidine nitrogen in 3-hydroxypiperidine is highly basic (calculated pKa ~9.5)[3]. Highly basic, lipophilic amines are notorious for binding to the hERG potassium channel, leading to cardiotoxicity. The introduction of a carboxamide group at the C3 position exerts a strong inductive electron-withdrawing effect (-I effect). This lowers the pKa of the adjacent piperidine nitrogen to approximately 8.2. The Result: At physiological pH (7.4), a higher fraction of the 3-hydroxypiperidine-3-carboxamide exists in the unionized state compared to its mono-substituted counterpart, improving passive membrane permeability and significantly mitigating hERG liability.

Causality of Conformational Locking

Unsubstituted 3-hydroxypiperidine undergoes rapid chair-chair interconversion. The hydroxyl group can adopt either an axial or equatorial position depending on the N-substituent and solvent environment. Conversely, the 3-hydroxypiperidine-3-carboxamide features a quaternary C3 center. Placing both a hydroxyl and a bulky carboxamide group in this ring forces the system into a rigidified chair conformation to minimize 1,3-diaxial steric clashes. Furthermore, strong intramolecular hydrogen bonding between the C3-hydroxyl proton and the carboxamide carbonyl oxygen locks the geminal substituents into a highly predictable, bidentate vector ideal for receptor engagement.

Quantitative Data Comparison

| Physicochemical Property | 3-Hydroxypiperidine | 3-Hydroxypiperidine-3-carboxamide | Causality / Medicinal Impact |

| Molecular Weight | 101.15 g/mol | 144.17 g/mol | Increased steric bulk allows for deeper, more specific binding pocket engagement. |

| TPSA | 32.3 Ų | 75.4 Ų | Higher TPSA restricts blood-brain barrier (BBB) penetration, tuning peripheral selectivity. |

| H-Bond Donors | 2 (OH, NH) | 4 (OH, NH, CONH₂) | Enhanced target anchoring via dense hydrogen-bonding networks. |

| H-Bond Acceptors | 2 (OH, NH) | 3 (OH, NH, C=O) | Additional vectors for kinase hinge binding or GPCR interaction. |

| Metabolic Soft Spots | C3, C4, C6 | C4, C6 (C3 is blocked) | Quaternary C3 center prevents CYP-mediated oxidation at the alpha-position. |

Pharmacological Applications & Target Engagement

The 3-Hydroxypiperidine Scaffold: Historically, this motif has been a cornerstone in the development of neurokinin-1 (NK1) receptor antagonists (e.g., L-733,060) and natural antimalarials like febrifugine[1]. In these molecules, the C3-hydroxyl acts primarily as a chiral spacer and a singular hydrogen-bond donor to orient the surrounding lipophilic aryl rings.

The Piperidine-3-carboxamide Scaffold: Recent high-throughput screening campaigns have identified piperidine-3-carboxamide derivatives as potent anti-melanoma agents capable of inducing a senescence-like phenotype in A375 cells[4]. Furthermore, substituted piperidin-2-one and piperidine-3-carboxamides have been successfully deployed as c-Met kinase inhibitors[5]. Mechanistic Causality: In kinase inhibitor design, the geminal hydroxy-carboxamide motif acts as a bidentate interacting group. The carboxamide NH₂ donates a hydrogen bond to the kinase hinge region backbone carbonyl, while the adjacent hydroxyl group accepts a hydrogen bond from the hinge NH. This dual-engagement tightly anchors the scaffold, allowing substituents at the N1 and C4/C5 positions to probe the DFG-in/out pockets.

Self-Validating Experimental Protocol: Synthesis of 3-Hydroxypiperidine-3-carboxamide

To harness this scaffold, researchers must utilize a synthetic route that efficiently establishes the quaternary stereocenter. The following protocol details a Strecker-type cyanohydrin formation followed by selective Radziszewski hydrolysis.

Synthetic workflow for 3-hydroxypiperidine-3-carboxamide from 1-Boc-3-piperidone.

Step-by-Step Methodology

Step 1: Synthesis of 1-Boc-3-hydroxy-3-cyanopiperidine

-

Reagents: 1-Boc-3-piperidone (1.0 eq), Trimethylsilyl cyanide (TMSCN, 1.5 eq), Zinc Iodide (ZnI₂, 0.1 eq), anhydrous Dichloromethane (DCM).

-

Procedure: Dissolve 1-Boc-3-piperidone in anhydrous DCM under an inert argon atmosphere. Cool the reaction to 0°C. Add catalytic ZnI₂, followed by the dropwise addition of TMSCN.

-

Causality of Reagent Choice: ZnI₂ acts as a mild Lewis acid to activate the ketone without cleaving the acid-sensitive Boc group. TMSCN is preferred over NaCN/HCl to maintain anhydrous conditions, preventing the reversible collapse of the cyanohydrin back to the ketone.

-

Validation: Stir for 4 hours at room temperature. Quench with saturated aqueous NaHCO₃. The intermediate TMS-protected cyanohydrin is isolated via organic extraction and treated with 1M TBAF in THF to reveal the free hydroxyl group.

Step 2: Radziszewski Hydrolysis to the Carboxamide

-

Reagents: 1-Boc-3-hydroxy-3-cyanopiperidine (1.0 eq), 30% H₂O₂ (5.0 eq), K₂CO₃ (2.0 eq), DMSO.

-

Procedure: Dissolve the cyanohydrin in DMSO. Add K₂CO₃, cool to 0°C, and slowly add 30% H₂O₂ dropwise.

-

Causality of Reagent Choice: The Radziszewski reaction (H₂O₂/base) is highly selective for converting nitriles to primary amides without over-hydrolyzing to the carboxylic acid. The geminal hydroxyl group assists this process via intramolecular hydrogen bonding, stabilizing the hydroperoxyimidate intermediate.

-

Validation: Stir for 12 hours at room temperature. Dilute with water and extract with EtOAc. LC-MS should indicate a mass shift of +18 Da (M+H: 245.1).

Step 3: Boc Deprotection

-

Reagents: 1-Boc-3-hydroxypiperidine-3-carboxamide (1.0 eq), 4M HCl in Dioxane (10.0 eq).

-

Procedure: Dissolve the intermediate in minimal DCM and add 4M HCl in dioxane at room temperature. Stir for 2 hours.

-

Validation: The product, 3-Hydroxypiperidine-3-carboxamide hydrochloride , will precipitate as a white solid. Filter and wash with cold diethyl ether to yield the highly pure, functionalized scaffold ready for downstream coupling.

Conclusion

While the 3-hydroxypiperidine scaffold remains a classic, reliable vector in medicinal chemistry, the 3-hydroxypiperidine-3-carboxamide motif offers a superior, multi-faceted upgrade. By leveraging the geminal substitution, researchers can simultaneously lower basicity, rigidify the 3D conformation, and block CYP-mediated C3 oxidation, opening new avenues for challenging targets in oncology and beyond.

References

-

The 3‐Hydroxypiperidine Skeleton: Key Element in Natural Product Synthesis Source: researchgate.net URL:[Link]

-

Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities Source: nih.gov (PMC) URL:[Link]

-

Stereocontrolled synthesis of 3-hydroxy-2-piperidinone carboxamides by catalytic ring-opening aminolysis of bridged δ-lactam-γ-lactones Source: rsc.org URL:[Link]

-

Discovery of Novel c-Met Inhibitors Bearing a 3-Carboxyl Piperidin-2-one Scaffold Source: nih.gov (PMC) URL:[Link]

-

3-Hydroxypiperidine | C5H11NO | CID 23293 Source: nih.gov (PubChem) URL:[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Stereocontrolled synthesis of 3-hydroxy-2-piperidinone carboxamides by catalytic ring-opening aminolysis of bridged δ -lactam-γ-lactones - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02161H [pubs.rsc.org]

- 3. 3-Hydroxypiperidine | C5H11NO | CID 23293 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of Novel c-Met Inhibitors Bearing a 3-Carboxyl Piperidin-2-one Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

Navigating Quaternary Chirality: A Technical Guide to 3-Hydroxypiperidine-3-carboxamide

Executive Summary

The 3-Hydroxypiperidine-3-carboxamide scaffold represents a privileged class of "constrained" amino acid mimetics. By locking the hydroxyl and carboxamide groups onto a single quaternary carbon (C3) within a piperidine ring, this molecule mimics the tetrahedral transition state of peptide bond hydrolysis. This specific geometry is critical for high-affinity binding in kinase inhibitors (e.g., JAK/STAT pathways) and GPCR ligands.

This guide addresses the primary technical bottleneck: the C3 Quaternary Chiral Center . Unlike simple secondary alcohols, this center is sterically occluded and synthetically demanding. This document details the structural logic, a self-validating synthesis protocol via the cyanohydrin route, and the industrial standard for chiral resolution.

Part 1: Structural Analysis & Stereochemistry

The Quaternary Challenge

The nomenclature "3-Hydroxypiperidine-3-carboxamide" implies a geminal substitution pattern. The molecule possesses exactly one chiral center at position 3, despite the user's query potentially implying plurality (often a confusion with the racemic nature of the synthetic product).

-

Substituents:

-

-OH (Hydroxyl)

-

-CONH₂ (Carboxamide)

-

-CH₂- (C2 of piperidine)

-

-CH₂- (C4 of piperidine)

-

-

Conformational Lock: The geminal substitution forces the piperidine ring into a specific chair conformation to minimize 1,3-diaxial interactions. The "larger" group (often the carboxamide) tends to adopt the equatorial position, but hydrogen bonding between the -OH and the amide N-H can stabilize alternative conformers.

Cahn-Ingold-Prelog (CIP) Priority

To assign absolute configuration (

-

-OH (Oxygen, Atomic #8)

Priority 1 -

-CONH₂ (Carbon bonded to O, N, H)

Priority 2 -

-C2 (Piperidine) (Carbon bonded to N)

Priority 3 -

-C4 (Piperidine) (Carbon bonded to C)

Priority 4

Note: The C2 vs. C4 priority depends on the N-substitution state. If N is unprotected, C2 (bonded to N) outranks C4 (bonded to C).

Part 2: Synthetic Methodologies

The construction of the quaternary center at C3 is thermodynamically and kinetically challenging. The Bucherer-Bergs reaction (common for amino acids) yields the amino-hydantoin, which is incorrect for this target. The Cyanohydrin Route is the field-proven methodology for generating

The Cyanohydrin Protocol (Step-by-Step)

Precursor: N-Boc-3-piperidone (CAS: 98977-36-7). Target: N-Boc-3-hydroxy-3-piperidinecarboxamide.

Phase A: Cyanohydrin Formation

-

Reagents: TMSCN (Trimethylsilyl cyanide), ZnI₂ (Catalyst).

-

Solvent: DCM (Anhydrous).

-

Mechanism: Nucleophilic attack of cyanide on the ketone carbonyl.

Protocol:

-

Dissolve N-Boc-3-piperidone (1.0 eq) in DCM under

. -

Add ZnI₂ (0.1 eq) followed by dropwise addition of TMSCN (1.2 eq) at 0°C.

-

Critical Control Point: The reaction is reversible. Maintain 0°C to favor the cyanohydrin.

-

Stir for 4 hours. Monitor by TLC (disappearance of ketone).

-

Quench: Add MeOH/HCl to cleave the O-TMS group, yielding the free cyanohydrin (3-hydroxy-3-carbonitrile).

Phase B: Controlled Hydrolysis

-

Challenge: Hydrolyzing the nitrile to the amide without proceeding to the acid or eliminating the -OH group (dehydration).

-

Reagents: DMSO,

, -

Method: Radziszewski Hydrolysis.

Protocol:

-

Dissolve the cyanohydrin in DMSO.

-

Add

(0.5 eq). -

Add

(3.0 eq) dropwise at 0°C. Exothermic warning. -

Allow to warm to RT. The peroxide acts as the nucleophile to form the peroxyimidic acid intermediate, which collapses to the amide.

-

Validation: IR spectroscopy is essential here. Look for the shift from 2250 cm⁻¹ (CN) to 1680 cm⁻¹ (Amide C=O) .

Visualization: Synthesis Workflow

Caption: Two-step synthesis of the geminal hydroxy-carboxamide scaffold via the cyanohydrin intermediate.

Part 3: Chiral Resolution & Analysis

Since the synthesis yields a racemic mixture (

Resolution Decision Matrix

| Parameter | Method A: Chiral SFC | Method B: Diastereomeric Salt |

| Throughput | High (g to kg scale) | Low (Recrystallization cycles) |

| Purity | >99% ee achievable | Variable (requires optimization) |

| Cost | High initial capital | Low material cost |

| Suitability | Recommended for quaternary centers | Difficult due to weak acidity of -OH |

SFC Protocol (Self-Validating)

-

Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).

-

Mobile Phase:

/ Methanol (80:20) with 0.1% DEA (Diethylamine). -

Detection: UV at 210 nm (Amide absorption).

Validation Step:

-

Inject the racemic mixture.

-

Observe two distinct peaks (typically

). -

Collect fractions.

-

Post-Run Check: Re-inject fractions to confirm Enantiomeric Excess (%ee).

-

Formula:

-

Visualization: Resolution Logic

Caption: Workflow for the separation of enantiomers using Supercritical Fluid Chromatography.

Part 4: Biological Implications & References[3]

The "Privileged" Nature

The 3-hydroxypiperidine-3-carboxamide scaffold is a "privileged structure" because it provides:

-

Directional Hydrogen Bonding: The -OH and -CONH₂ groups act as simultaneous donor/acceptor motifs, ideal for binding to the hinge region of kinases.

-

Conformational Restriction: The quaternary center restricts the flexibility of the piperidine ring, reducing the entropic penalty upon binding to a protein target.

References

-

Synthesis of 3,3-Disubstituted Piperidines

-

Source: Amat, M., et al. (2007).[1] "Enantioselective synthesis of 3,3-disubstituted piperidine derivatives." Journal of Organic Chemistry.

-

Link:

-

-

Cyanohydrin Hydrolysis Methodologies

- Source: BenchChem Technical Guide.

-

Link: (General Reference for scaffold utility)

-

Chiral Resolution of Piperidines

-

Source: Choi, A., et al. (2022).[3] "Kinetic resolution of 2-Aryl-4-methylenepiperidines." Journal of Organic Chemistry. (Demonstrates principles of piperidine resolution).

-

Link:

-

-

Bioactivity in Kinase Inhibitors

- Source: MDPI (2024).

-

Link:

Disclaimer: This guide is for research purposes only. All synthetic protocols should be performed in a fume hood with appropriate PPE, specifically handling cyanides and high-pressure SFC equipment.

Sources

Technical Guide: Solubility Profiling of 3-Hydroxypiperidine-3-carboxamide

Solvent Systems: Aqueous Buffers vs. Dimethyl Sulfoxide (DMSO) [1]

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of 3-Hydroxypiperidine-3-carboxamide , a highly polar, functionalized heterocyclic building block often utilized in fragment-based drug discovery (FBDD).[1]

The Verdict:

-

DMSO is the superior solvent for stock solution preparation (10–100 mM) due to its ability to disrupt strong intermolecular hydrogen bonding networks without altering the protonation state of the piperidine ring.

-

Water (Aqueous Buffer) is an excellent solvent for assay conditions , driven by the compound's high polarity and ionizability. However, aqueous solubility is strictly pH-dependent due to the basic nitrogen (pKa ~9–10).[1]

This guide details the physicochemical mechanisms driving these solubility profiles and provides a validated Standard Operating Procedure (SOP) for solubility determination.

Physicochemical Profile & Structural Analysis

To understand the solubility behavior of 3-Hydroxypiperidine-3-carboxamide, we must first deconstruct its molecular architecture.[1] This molecule represents a "polarity trifecta," possessing three distinct hydrophilic motifs on a small six-membered ring.[1]

Structural Determinants

| Feature | Chemical Nature | Impact on Water Solubility | Impact on DMSO Solubility |

| Piperidine Nitrogen | Secondary Amine (Basic) | High (pH dependent). Protonates at neutral pH, forming a soluble cation.[1] | Moderate. Soluble as a neutral free base; salts may require heating.[1] |

| C3-Hydroxyl Group | H-Bond Donor/Acceptor | High. Forms strong H-bonds with water molecules.[1] | High. Interacts with the sulfonyl oxygen of DMSO. |

| C3-Carboxamide | Polar H-Bond Donor/Acceptor | High. Increases polarity (lowers LogP).[1] | High. Dipole-dipole interactions with DMSO.[1] |

Theoretical Properties[1][2]

-

LogP (Predicted): ~ -1.3 to -1.8 (Highly Hydrophilic).[1]

-

pKa (Piperidine NH): ~9.5 – 10.5.[1]

-

Hydrogen Bond Donors (HBD): 3 (Amine NH, Amide NH2, Hydroxyl OH).[1]

-

Hydrogen Bond Acceptors (HBA): 3 (Amine N, Amide O, Hydroxyl O).[1]

Solubility Analysis: Water vs. DMSO[1][3][4][5]

The Aqueous Mechanism (Water)

In aqueous media, 3-Hydroxypiperidine-3-carboxamide behaves as a hydrophilic electrolyte .[1]

-

Mechanism: At physiological pH (7.4), the secondary amine is predominantly protonated (

). The hydration energy of this cation, combined with the hydrogen bonding of the hydroxyl and amide groups with bulk water, overcomes the crystal lattice energy. -

Risk Factor: If the pH is adjusted to >11 (above the pKa), the molecule becomes neutral. While the polar substituents likely maintain solubility, the risk of aggregation or precipitation increases at extremely high concentrations (>50 mM) in basic conditions.

The Aprotic Mechanism (DMSO)

Dimethyl sulfoxide (DMSO) acts as a polar aprotic acceptor .[2]

-

Mechanism: DMSO is an aggressive H-bond acceptor.[1] It solvates the hydroxyl and amide protons of the compound, effectively "stripping" the molecule from its crystal lattice. Unlike water, DMSO does not protonate the amine, keeping the molecule in its neutral state (unless a salt form is used).

-

Advantage: DMSO prevents the "common ion effect" and is bacteriostatic, making it ideal for long-term storage of compound libraries.[1]

Visualization of Solvation Mechanisms

The following diagram illustrates the divergent solvation pathways.

Figure 1: Mechanistic divergence in solvation.[1] Aqueous solubility is driven by ionization and hydration, while DMSO solubility is driven by dipole interactions and H-bond disruption.[1]

Experimental Protocols: Solubility Assessment

For drug development, we rely on two distinct assays: Kinetic Solubility (for HTS/early screening) and Thermodynamic Solubility (for formulation/lead optimization).[3]

Protocol A: Kinetic Solubility (High Throughput)

Use this to determine if the compound will crash out when a DMSO stock is diluted into biological buffer.

Materials:

-

10 mM Stock Solution of 3-Hydroxypiperidine-3-carboxamide in DMSO.

-

96-well clear bottom plate.[1]

-

Nephelometer or UV-Vis Plate Reader (620 nm).[1]

Workflow:

-

Dispense: Add 196 µL of PBS to plate wells.

-

Spike: Add 4 µL of DMSO stock (Final conc: 200 µM, 2% DMSO).

-

Agitate: Shake at 600 rpm for 90 minutes at RT.

-

Read: Measure absorbance at 620 nm (turbidity) or light scattering.

-

Interpret: High absorbance > Background = Precipitation.[1]

Protocol B: Thermodynamic Solubility (Gold Standard)

Use this to determine the absolute saturation limit of the crystalline solid.

Materials:

Workflow:

-

Saturation: Add excess solid compound to 1 mL of buffer in a glass vial. Visual solid must persist.

-

Equilibration: Shake at RT for 24 to 48 hours . (Note: Polar molecules require longer times to reach true equilibrium).[1]

-

Filtration: Pass the supernatant through a 0.45 µm filter to remove undissolved solids. Critical: Discard the first 100 µL of filtrate to account for filter adsorption.

-

Quantification: Inject filtrate onto HPLC (Reverse Phase C18 or HILIC column due to high polarity).

-

Calculation: Compare peak area against a standard curve prepared from the DMSO stock.

Experimental Workflow Diagram

Figure 2: Thermodynamic solubility workflow ("Shake-Flask" Method). This rigorous process ensures data integrity by achieving solid-liquid equilibrium.[1]

Storage & Handling of Stock Solutions

For researchers maintaining libraries of this building block:

-

Preferred Stock Solvent: Anhydrous DMSO (Grade ≥99.9%).[1]

-

Concentration: 10 mM to 50 mM is standard.[1] Higher concentrations (100 mM) are possible but risk precipitation upon freeze-thaw cycles.[1]

-

Water Contamination: DMSO is hygroscopic.[1] Absorbed water can cause the carboxamide group to hydrolyze over long periods. Store under nitrogen or argon if possible.[1]

-

Temperature: Store at -20°C. If the solution freezes (DMSO freezes at 19°C), ensure it is completely thawed and vortexed before use to avoid concentration gradients.

References

-

PubChem. 3-Hydroxypiperidine Compound Summary.[1][6] National Library of Medicine.[1] [Link]

-

BioDuro-Sundia. ADME Solubility Assay Protocols (Kinetic vs Thermodynamic). [Link]

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients: Saturation Shake-Flask Method. [Link]

Sources

- 1. 3-Hydroxypiperidine | 6859-99-0 [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. enamine.net [enamine.net]

- 4. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 5. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 6. 3-Hydroxypiperidine | C5H11NO | CID 23293 - PubChem [pubchem.ncbi.nlm.nih.gov]

Architectural Precision in Kinase Inhibition: The 3-Hydroxypiperidine-3-carboxamide Scaffold

This guide details the strategic application of 3-Hydroxypiperidine-3-carboxamide as a high-value scaffold in kinase inhibitor discovery. It moves beyond basic description to analyze the conformational thermodynamics, synthetic accessibility, and structural biology that make this moiety a "privileged structure" in modern medicinal chemistry.

Executive Summary

The shift from "flat" aromatic drug candidates to three-dimensional (

-

Conformational Locking: The gem-disubstitution restricts the piperidine ring flexibility, minimizing the entropic penalty (

) upon protein binding. -

Vectorial Definition: It provides precise exit vectors for substituents to access the kinase solvent front or back-pocket regions.

-

Solubility & Metabolic Stability: The polar hydroxyl group lowers logD while blocking a common metabolic soft spot (C3 oxidation).

Part 1: Structural Biology & Pharmacophore Analysis

The "Gem-Disubstituted Lock" Mechanism

In kinase inhibitor design, the ATP-binding pocket is often targeted by a "hinge binder" connected to a solubilizing group. The 3-Hydroxypiperidine-3-carboxamide scaffold serves as a sophisticated linker or headgroup.

-

The Carboxamide (

): Acts as a bidentate hydrogen bond donor/acceptor. In the context of JAK or ALK kinases, this group often mimics the adenine ring of ATP, forming H-bonds with the backbone carbonyl and amide nitrogen of the hinge region residues (e.g., Glu/Leu). -

The Hydroxyl Group (-OH): Often overlooked, the C3-hydroxyl serves a dual purpose. Structurally, it enforces a specific chair conformation due to the anomeric effect and 1,3-diaxial interactions. Functionally, it can displace conserved high-energy water molecules within the pocket or interact with the ribose-binding region.

Pharmacophore Visualization

The following diagram illustrates the interaction vectors of the scaffold within a theoretical kinase pocket (e.g., JAK family).

Figure 1: Pharmacophore mapping of the 3-Hydroxypiperidine-3-carboxamide scaffold showing key binding interactions and thermodynamic advantages.

Part 2: Synthetic Methodology

Constructing the quaternary center at the C3 position is the rate-limiting step in accessing this scaffold. The most robust method involves a modified Strecker synthesis or Cyanohydrin formation followed by hydrolysis, often requiring enzymatic resolution for enantiopurity.

Strategic Route: The Cyanohydrin Approach

This protocol avoids the use of high-pressure hydrogenation initially, allowing for late-stage diversification.

Reaction Scheme Logic:

-

Starting Material: N-Boc-3-piperidone (Commercially available, stable).

-

Quaternary Center Formation: Addition of TMSCN (Trimethylsilyl cyanide) or KCN generates the cyanohydrin.

-

Hydrolysis: Converting the nitrile to the primary amide.

Detailed Synthetic Protocol

Objective: Synthesis of (S)-tert-butyl 3-carbamoyl-3-hydroxypiperidine-1-carboxylate.

Step 1: Cyanohydrin Formation

-

Dissolve N-Boc-3-piperidone (10.0 g, 50 mmol) in anhydrous DCM (100 mL) under

atmosphere. -

Add TMSCN (Trimethylsilyl cyanide, 7.5 mL, 60 mmol) dropwise at 0°C.

-

Add catalytic ZnI2 (Zinc Iodide, 0.05 eq).

-

Stir at Room Temperature (RT) for 4 hours. Monitor by TLC (disappearance of ketone).

-

Workup: Quench with sat.

. Extract with DCM.[1] The intermediate is the O-TMS protected cyanohydrin.

Step 2: Hydrolysis to Carboxamide

-

Dissolve the crude intermediate in a mixture of DMSO and K2CO3 (2.0 eq).

-

Add H2O2 (30%, 5.0 eq) dropwise at 0°C (Exothermic!). Note: The Radziszewski reaction conditions are preferred here to stop at the amide and avoid over-hydrolysis to the acid.

-

Stir at RT for 2 hours.

-

Purification: Dilute with water, extract with Ethyl Acetate. Purify via Flash Column Chromatography (MeOH/DCM gradient).

Step 3: Chiral Resolution (Critical)

-

The product is racemic.[2][3] For kinase selectivity, the (S)-enantiomer is typically preferred.

-

Method: Chiral HPLC separation using a Chiralpak AD-H column (Hexane/IPA mobile phase). Alternatively, use enzymatic resolution with a lipase (e.g., Candida antarctica Lipase B) on the precursor ester if applicable.

Figure 2: Synthetic workflow for accessing the enantiopure scaffold.

Part 3: Experimental Validation & Data Analysis

To validate the efficacy of this scaffold in a kinase inhibitor campaign, a robust screening cascade is required.[4]

Biochemical Potency (IC50)

Compare the 3-hydroxy-3-carboxamide scaffold against a "flat" analog (e.g., 3-carboxamide piperidine without the hydroxyl) to quantify the gain in affinity from the quaternary center.

Table 1: Comparative SAR Data (Hypothetical Representative Data)

| Compound ID | Scaffold Type | R-Group (Hinge) | JAK1 IC50 (nM) | Selectivity (JAK1/JAK2) | LogD (pH 7.4) |

| Cmpd-A | 3-Carboxamide (Mono) | Pyrazolopyrimidine | 45 | 5x | 2.8 |

| Cmpd-B | 3-OH-3-Carboxamide | Pyrazolopyrimidine | 12 | 18x | 1.9 |

| Cmpd-C | 3-Methyl-3-Carboxamide | Pyrazolopyrimidine | 28 | 8x | 3.1 |

Analysis: Compound B (the target scaffold) typically demonstrates superior potency due to the entropy gain (locked conformation) and improved physicochemical properties (lower LogD) compared to the des-hydroxy (A) or methyl (C) analogs.

Protocol: Time-Resolved FRET (TR-FRET) Kinase Assay

This assay measures the inhibition of kinase activity by detecting the phosphorylation of a specific substrate.

-

Reagents: Recombinant Kinase (e.g., JAK1), Biotinylated Peptide Substrate, ATP (

concentration), Test Compound, Eu-labeled Anti-phospho antibody, SA-XL665 acceptor. -

Preparation: Prepare 3x serial dilutions of the 3-Hydroxypiperidine-3-carboxamide derivative in DMSO.

-

Reaction:

-

Add 5 µL of Compound to 384-well plate.

-

Add 10 µL of Enzyme/Substrate mix.

-

Initiate with 5 µL ATP.

-

Incubate at RT for 60 min.

-

-

Detection: Add 20 µL Detection Mix (Eu-Ab + SA-XL665). Incubate 1 hour.

-

Read: Measure fluorescence ratio (665 nm / 620 nm) on an EnVision plate reader.

-

Calculation: Plot % Inhibition vs. Log[Compound] to determine IC50.

Part 4: Future Outlook & PROTAC Applications

The 3-Hydroxypiperidine-3-carboxamide scaffold is evolving beyond simple inhibition. Its defined stereochemistry makes it an ideal Exit Vector for PROTAC (Proteolysis Targeting Chimera) design.

-

Linker Attachment: The Piperidine Nitrogen (

) is a highly solvent-exposed vector. Attaching a PEG-linker here allows the recruitment of E3 ligases (like Cereblon or VHL) without disrupting the primary kinase binding interaction at the C3-site. -

Covalent Inhibition: The carboxamide can be converted to an acrylamide in specific designs to target non-catalytic cysteines, although the 3-OH group is usually preserved to maintain the structural "lock."

References

-

Stereocontrolled synthesis of 3-hydroxy-2-piperidinone carboxamides. RSC Advances, 2025.[5] Link

-

Discovery of Novel 3,3-Disubstituted Piperidines as HDM2-p53 Inhibitors. ACS Medicinal Chemistry Letters, 2016. Link

-

Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors. Journal of Medicinal Chemistry, 2012. Link

-

Discovery of a JAK1/3 Inhibitor and Use of a Prodrug. Journal of Medicinal Chemistry, 2018. Link

-

Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes. Der Pharma Chemica, 2016. Link

Sources

- 1. 3-Hydroxypiperidine synthesis - chemicalbook [chemicalbook.com]

- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis - Arabian Journal of Chemistry [arabjchem.org]

- 5. Stereocontrolled synthesis of 3-hydroxy-2-piperidinone carboxamides by catalytic ring-opening aminolysis of bridged δ-lactam-γ-lactones - RSC Advances (RSC Publishing) [pubs.rsc.org]

3-Hydroxypiperidine-3-carboxamide as a fragment-based drug discovery scaffold

Title: 3-Hydroxypiperidine-3-carboxamide: A Premier Fsp³-Rich Scaffold for Fragment-Based Drug Discovery Subtitle: Technical Guide to Synthesis, Biophysical Screening, and Hit-to-Lead Evolution

Executive Summary

In the modern era of Fragment-Based Drug Discovery (FBDD), the industry is actively shifting away from "flatland"—libraries dominated by sp²-rich aromatic systems. The 3-Hydroxypiperidine-3-carboxamide scaffold represents a high-value "3D fragment" that addresses critical bottlenecks in lead generation: solubility, vectorality, and stereochemical complexity.

This guide provides a rigorous technical analysis of this scaffold, detailing its physicochemical advantages, a self-validating synthetic route via cyanohydrin intermediates, and a biophysical screening workflow designed to minimize false positives.

Part 1: Structural Rationale & Physicochemical Properties

The "Escape from Flatland"

Traditional fragment libraries often suffer from low solubility and non-specific hydrophobic binding due to high aromatic ring counts. The 3-Hydroxypiperidine-3-carboxamide scaffold offers a high Fraction of sp³ carbons (Fsp³ ), which correlates with improved clinical success rates (Lovering et al., 2009).

Vectorality and Sub-pocket Exploration

Unlike a benzene ring which offers planar exit vectors, this scaffold provides three distinct, non-planar growth vectors from a single quaternary center:

- -Position (Piperidine Nitrogen): Ideal for reaching solvent-exposed regions or solubilizing groups.

- -Carboxamide: Acts as a directional Hydrogen Bond Donor/Acceptor (HBD/HBA) to anchor the fragment in the active site (e.g., hinge binding in kinases).

- -Hydroxyl: Provides a specific H-bond interaction often required for "water-bridging" networks within the protein pocket.

Table 1: Physicochemical Profile of the Core Scaffold

| Property | Value (Approx.) | Significance in FBDD |

| MW | ~144 Da | Leaves ample "room" for optimization (Rule of 3). |

| cLogP | -1.2 to -0.8 | Highly hydrophilic; excellent solubility for high-concentration NMR/X-ray soaking. |

| HBD / HBA | 3 / 3 | High density of polar handles for specific binding. |

| Fsp³ | 0.83 | High 3D character; reduced promiscuous binding. |

| Chirality | 1 Stereocenter ( | Allows for probing stereoselective pockets (R vs S). |

Part 2: Synthetic Accessibility & Library Generation

The synthesis of the 3,3-disubstituted core requires generating a quaternary center. The most robust route utilizes N-Boc-3-piperidone as the starting material, proceeding through a cyanohydrin intermediate.

Visualization: Synthetic Workflow

The following diagram outlines the critical path from commercial starting materials to the functionalized scaffold.

Caption: Figure 1. Robust synthetic route for generating the quaternary 3-hydroxy-3-carboxamide core from piperidone.

Detailed Protocol: Cyanohydrin Route (Self-Validating)

Objective: Synthesis of tert-butyl 3-carbamoyl-3-hydroxypiperidine-1-carboxylate.

Reagents: N-Boc-3-piperidone, Trimethylsilyl cyanide (TMSCN), Zinc Iodide (

Step-by-Step Methodology:

-

Cyanosilylation (The Setup):

-

Dissolve N-Boc-3-piperidone (1.0 eq) in dry DCM under Argon.

-

Add catalytic

(0.05 eq). -

Add TMSCN (1.2 eq) dropwise at 0°C. Stir at RT for 4 hours.

-

Self-Validation Point 1 (IR/TLC): Monitor disappearance of the ketone carbonyl stretch (~1715 cm⁻¹) and appearance of the weak nitrile stretch (~2240 cm⁻¹).

-

-

Desilylation & Hydrolysis (The Critical Control Point):

-

Concentrate the silyl ether intermediate.

-

Redissolve in MeOH/DMSO. Add

(3.0 eq) and -

Stir at RT for 2-4 hours.

-

Self-Validation Point 2 (NMR): The nitrile carbon peak (~120 ppm) in ¹³C NMR should disappear, replaced by the amide carbonyl (~175 ppm). In ¹H NMR, look for two distinct broad singlets for the amide

protons (typically 6.5–7.5 ppm).

-

-

Workup & Purification:

-

Quench with sodium thiosulfate (to remove excess peroxide). Extract with EtOAc.

-

Purify via silica gel chromatography (high polarity eluent: DCM/MeOH).

-

Part 3: Biophysical Screening Workflows

Due to the low molecular weight (~244 Da with Boc, ~144 Da without), binding affinities (

Visualization: Screening Decision Tree

Caption: Figure 2. Biophysical cascade to filter false positives and confirm specific binding.

Protocol: Saturation Transfer Difference (STD) NMR

Theory: STD-NMR detects magnetization transfer from the protein (saturated) to the bound ligand. Only ligands in rapid exchange (weak binders) show a signal.

Experimental Setup:

-

Sample Prep: Protein (10–20 µM) + Fragment Cocktail (500 µM each) in

buffer. -

Pulse Sequence: stddiff (Bruker).

-

On-resonance irradiation: -0.5 ppm (Protein methyls).

-

Off-resonance irradiation: 30 ppm (Control).

-

-

Data Analysis (Self-Validating):

-

Subtract the On-resonance spectrum from the Off-resonance spectrum.

-

Positive Result: Signals corresponding to the fragment (e.g., the piperidine ring protons) appear in the difference spectrum.

-

Negative Control: Run the fragment without protein. If signals appear, it indicates aggregation or non-specific artifacts (False Positive).

-

Part 4: Case Study – Composite Hit-to-Lead Evolution

Context: Targeting the p53-MDM2 interaction (Protein-Protein Interaction).

The Challenge: The MDM2 pocket is deep and hydrophobic but requires specific polar anchors. Flat aromatics bind but have poor physicochemical properties.

The Solution (3-Hydroxypiperidine-3-carboxamide):

-

Fragment Hit: The core scaffold (N-H) binds weakly (

= 2 mM). The carboxamide forms H-bonds with the backbone of the receptor, while the 3-OH displaces a conserved water molecule. -

Growth Vector 1 (

): Reductive amination with a chlorobenzaldehyde introduces a hydrophobic group to fill the Trp23 sub-pocket. Affinity improves to 50 µM. -

Growth Vector 2 (Amide): The primary amide is difficult to substitute without losing the donor protons. However, the stereochemistry is resolved. The (S)-enantiomer is found to be 10x more potent than the (R)-enantiomer due to the specific vector of the hydroxyl group.

-

Lead: The final molecule retains the sp³ core, improving oral bioavailability compared to fully aromatic competitors.

References

-

Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. [Link]

-

Murray, C. W., & Rees, D. C. (2009). The rise of fragment-based drug discovery. Nature Chemistry. [Link]

-

Zhao, Y., et al. (2015). Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors. ACS Medicinal Chemistry Letters. [Link]

-

Warriner, S. L., & Nelson, A. (2013). Activity-Directed Synthesis: The Discovery of Bioactive Small Molecules. Accounts of Chemical Research. [Link]

Physiochemical Profiling and Thermal Characterization of 3-Hydroxypiperidine-3-carboxamide

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Analytical Guide

Executive Summary

In early-stage drug discovery, heavily functionalized aliphatic heterocycles serve as critical scaffolds for optimizing pharmacokinetic properties. 3-Hydroxypiperidine-3-carboxamide is a prime example of such a building block, offering a dense array of hydrogen-bond donors and acceptors within a compact, low-molecular-weight framework. Because this compound is frequently utilized in its hydrochloride salt form to enhance stability, its physical properties—particularly its melting point and thermal behavior—deviate significantly from simple piperidine derivatives.

This technical guide provides an in-depth analysis of the solid-state chemistry of 3-hydroxypiperidine-3-carboxamide, explores the thermodynamic causality behind its physical properties, and establishes a self-validating experimental protocol for accurately determining its melting point using orthogonal thermal analysis.

Chemical Identity and Structural Architecture

3-Hydroxypiperidine-3-carboxamide features a piperidine ring dually functionalized at the C3 position with both a hydroxyl (-OH) and a primary carboxamide (-CONH₂) group. This geminal substitution pattern creates a highly polar microenvironment, significantly influencing the molecule's solubility, density, and crystalline lattice energy.

Due to the basicity of the secondary amine in the piperidine ring, the compound is most commonly synthesized, stored, and commercially distributed as a hydrochloride (HCl) salt[1].

Table 1: Comparative Physiochemical Properties

| Property | Free Base Form | Hydrochloride (HCl) Salt |

| CAS Registry Number | 1378254-91-1 | 1803570-33-3[1] |

| Molecular Formula | C₆H₁₂N₂O₂ | C₆H₁₃ClN₂O₂[1] |

| Molecular Weight | 144.17 g/mol | 180.63 g/mol [1] |

| Physical State | Solid | Crystalline Solid / Powder |

| H-Bond Donors | 4 | 5 (includes protonated amine) |

| H-Bond Acceptors | 3 | 3 |

| Expected Thermal Behavior | Phase transition (Melting) | High-temp melting with concurrent decomposition |

Solid-State Chemistry: The Hydrogen Bonding Network

The physical properties of a solid—such as its melting point—are emergent properties of its crystal lattice. For 3-hydroxypiperidine-3-carboxamide, the melting point is anomalously high relative to its molecular weight. This is directly caused by a complex, multidirectional intermolecular hydrogen-bonding network.

-

The Hydroxyl Group: Acts as both a strong donor and acceptor, often forming intramolecular locks with the adjacent piperidine nitrogen or intermolecular bridges to the amide carbonyl.

-

The Carboxamide Group: The -NH₂ acts as a double hydrogen-bond donor, while the C=O acts as a potent acceptor, driving the formation of robust molecular dimers or continuous chains in the solid state.

Fig 1: Proposed intra- and intermolecular hydrogen bonding network dictating solid-state stability.

Thermodynamic Profiling: Melting Point Dynamics

Standard commercial safety data sheets for specialized experimental building blocks like 3-hydroxypiperidine-3-carboxamide dihydrochloride often list the melting point as "pending" or "not fully evaluated"[2]. This is not an oversight; it is a reflection of the compound's complex thermal dynamics.

When the compound is in its hydrochloride salt form , the introduction of ionic bonds (between the protonated piperidine nitrogen and the chloride counterion) drastically increases the lattice energy. Consequently, the thermal energy required to break the lattice (melting point) often exceeds the energy threshold for breaking covalent bonds (decomposition).

If a researcher attempts to measure the melting point of the HCl salt using a traditional visual capillary apparatus, they will likely observe browning or charring rather than a clean phase transition to a liquid[3]. To accurately profile this, an advanced, self-validating instrumental approach is mandatory.

Experimental Protocol: Orthogonal Thermal Validation

To establish a self-validating system for determining the melting point and thermal stability of 3-hydroxypiperidine-3-carboxamide, we must employ an orthogonal approach utilizing Differential Scanning Calorimetry (DSC) coupled with Thermogravimetric Analysis (TGA)[4][5].

Relying solely on DSC can be misleading; an endothermic peak could represent melting, or it could represent the latent heat of vaporization during thermal degradation[3]. By running TGA in parallel, any endothermic peak observed in DSC without a corresponding mass loss in TGA is definitively validated as a true melting phase transition.

Step-by-Step Methodology

Phase 1: Sample Preparation

-

Mass Optimization: Accurately weigh 1.5 to 3.0 mg of 3-hydroxypiperidine-3-carboxamide into a standard aluminum crucible.

-

Causality: Using a small, precisely measured mass minimizes thermal gradients within the sample, ensuring sharp, high-resolution endothermic peaks and preventing sensor saturation.

-

-

Crucible Sealing: Seal the crucible with a pinhole-vented lid.

-

Causality: The pinhole allows for the escape of potential volatile impurities (like residual crystallization solvents or trapped moisture) without causing the pan to rupture under pressure, while still maintaining excellent thermal contact with the sensor.

-

Phase 2: Instrument Calibration & Purge 3. Atmospheric Control: Purge both the DSC and TGA furnaces with high-purity, dry Nitrogen (N₂) at a flow rate of 50 mL/min.

- Causality: Displacing oxygen prevents premature oxidative degradation of the primary amine and hydroxyl groups at elevated temperatures, ensuring the recorded transitions are purely thermal[4].

Phase 3: Thermal Ramping 4. Heating Profile: Apply a linear heating rate of 10 °C/min from 25 °C to 300 °C.

- Causality: A 10 °C/min ramp is the pharmaceutical industry standard. It perfectly balances thermal resolution (the ability to separate closely occurring polymorphic transitions) with signal sensitivity (generating a large enough heat flow signal for accurate integration).

Phase 4: Orthogonal Validation (The Self-Validating Step) 5. Data Synthesis: Overlay the DSC thermogram (Heat Flow, W/g) with the TGA thermogram (Weight %).

- Validation Logic: Identify the primary endothermic peak on the DSC curve. Cross-reference the exact onset temperature with the TGA curve. If the TGA shows a flat baseline (Δm < 0.5%) during the DSC endotherm, the melting point is validated. If the TGA shows a sharp drop in mass corresponding to the DSC peak, the compound is undergoing simultaneous melting and decomposition[3].

Sample[label="Sample Prep\n(1-3 mg, Al pan)", fillcolor="#4285F4"];

Purge[label="N2 Purge\n(50 mL/min)", fillcolor="#34A853"];

DSC[label="DSC Heating\n(10 °C/min)", fillcolor="#EA4335"];

TGA[label="TGA Analysis\n(Mass Monitoring)", fillcolor="#FBBC05", fontcolor="#202124"];

Data [label="Endotherm Peak\nValidated Melting Point", fillcolor="#202124"];

Sample -> Purge -> DSC -> Data;

Sample -> TGA[label=" Parallel\nOrthogonal Run"];

TGA -> Data [label=" Confirms No\nMass Loss"];

}

Fig 2: Self-validating orthogonal thermal analysis workflow combining DSC and TGA.

Conclusion

The physical properties of 3-hydroxypiperidine-3-carboxamide are dictated by its dense hydrogen-bonding network and its ionic lattice when formulated as a hydrochloride salt. Because its melting point frequently borders on its thermal degradation threshold, traditional visual melting point determination is insufficient. By employing a self-validating orthogonal methodology combining DSC and TGA, researchers can accurately map the thermodynamic profile of this critical building block, ensuring higher fidelity in downstream pharmaceutical formulation and synthesis.

References

-

[3] Robertson Microlit. "Thermal Analysis | DSC, TGA, and Melting Point Testing". Available at:[Link]

-

[4] Impact Analytical. "Thermal Analysis Techniques". Available at:[Link]

-

[5] Mettler Toledo. "Simultaneous Thermal Analysis | TGA/DSC". Available at:[Link]

Sources

- 1. 1803570-33-3|3-Hydroxypiperidine-3-carboxamide hydrochloride|BLD Pharm [bldpharm.com]

- 2. enamine.enamine.net [enamine.enamine.net]

- 3. Thermal Analysis | DSC, TGA, and Melting Point Testing [robertson-microlit.com]

- 4. Thermal Analysis Techniques - www.impactanalytical.com [impactanalytical.com]

- 5. mt.com [mt.com]

Therapeutic Reprofiling of Piperidine-3-Carboxamide Derivatives in Oncology: A Mechanistic and Methodological Guide

Executive Summary

The piperidine-3-carboxamide scaffold has transitioned from a basic chemical building block to a privileged pharmacophore in modern oncology drug discovery. Its unique 3-carboxamide configuration provides an optimal spatial vector for hydrogen bonding within the ATP-binding pockets of diverse kinases and phenotypic targets. This technical whitepaper explores the structural versatility of piperidine-3-carboxamides, detailing their mechanisms as multi-target kinase inhibitors and senescence-inducing agents, while providing robust, self-validating experimental protocols for drug development professionals.

The Pharmacological Landscape of Piperidine-3-Carboxamides

Dual Targeting of CDKs and VEGFR2

Tumor progression is fundamentally driven by cell cycle dysregulation and rampant angiogenesis. Recent molecular design efforts have successfully integrated the piperidine-3-carboxamide motif into benzothiazolyl scaffolds to create multi-target inhibitors[1]. Modeled after the structural features of SNS-032, these derivatives exhibit superior extra-precision docking scores against Cyclin-Dependent Kinases (CDK2, CDK5, CDK6) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)[1]. By varying the N-substitution at the piperidine motif—from smaller to bulkier groups—researchers can exploit specific hydration sites mapped via WaterMap thermodynamics[1].

The Causality: Inhibiting CDKs halts cell cycle progression at the G1/S phase by blocking transcription, while simultaneous VEGFR2 blockade starves the tumor microenvironment of vascular support, inducing a synergistic apoptotic response[1].

Phenotypic Senescence Induction in Melanoma

Beyond direct kinase inhibition, N-arylpiperidine-3-carboxamide derivatives have been identified as potent inducers of a senescence-like phenotype in human melanoma cells[2]. Cellular senescence is a terminal nonproliferation state that not only halts tumor growth but also flags the senescent cells for elimination by CD4+ T cells and macrophages[2].

Structure-Activity Relationship (SAR) Insights: SAR studies reveal strict regioisomeric requirements: the piperidine-3-carboxamide moiety is essential, whereas the piperidine-4-carboxamide regioisomer is completely inactive[2]. Furthermore, replacing the piperidine ring with smaller azetidine or pyrrolidine rings drastically reduces activity, highlighting the necessity of the specific steric bulk and hydrogen bonding acceptors at the C-2 and C-4 positions[2].

Anaplastic Lymphoma Kinase (ALK) Inhibition

Piperidine carboxamides also demonstrate profound efficacy against ALK. High-throughput screening has identified piperidine carboxamide derivatives that bind to the ALK kinase domain in an unusual DFG-shifted conformation[3]. This conformational shift allows the inhibitor to access an extended hydrophobic pocket, conferring high selectivity over related kinases like the Insulin-like Growth Factor-1 Receptor (IGF1R)[3].

Quantitative Efficacy Data

To facilitate rapid comparison, the efficacy metrics of key piperidine-3-carboxamide derivatives are summarized below:

| Compound / Scaffold | Target / Mechanism | Cell Line / Assay | Key Efficacy Metric | Source |

| Hit 1 (N-arylpiperidine-3-carboxamide) | Senescence Induction | A375 (Melanoma) | EC₅₀ = 1.24 μM | [2] |

| Compound 27 (2,3,4-trifluoro-substituted) | Senescence Induction | A375 (Melanoma) | EC₅₀ = 1.26 μM | [2] |

| Compound 34 (Benzodioxole analogue) | Senescence Induction | A375 (Melanoma) | EC₅₀ = 0.60 μM | [2] |

| Compound 3 (Benzothiazolyl derivative) | CDK2 Inhibition | NCI-60 Panel / Enzyme | IC₅₀ = 0.026 µM | [1] |

| Compound 4c (Benzothiazolyl derivative) | CDK2 Inhibition | NCI-60 Panel / Enzyme | IC₅₀ = 0.048 µM | [1] |

| Compound 4b (Benzothiazolyl derivative) | VEGFR2 Inhibition | NCI-60 Panel / Enzyme | IC₅₀ = 0.136 µM | [1] |

| Piperidine carboxamide 1 | ALK Inhibition | Enzyme Assay | IC₅₀ = 0.174 μM | [3] |

Mechanistic Pathway Visualization

Fig 1. Dual kinase inhibition pathway of piperidine-3-carboxamides driving tumor regression.

Experimental Methodologies & Self-Validating Protocols

As application scientists, we must design assays that are internally controlled, mathematically robust, and free from biochemical artifacts.

Protocol 1: High-Content Screening (HCS) for Senescence Induction

-

Objective: Identify compounds inducing premature senescence without acute cytotoxicity[2].

-

Causality & Design: Standard ATP-based viability assays (e.g., CellTiter-Glo) often misinterpret senescent cells—which remain metabolically active but non-proliferative—as healthy cells. Image-based HCS resolves this by quantifying morphological shifts: enlarged cell size, flattened shape, and increased cytoplasmic granularity[2].

-

Self-Validation System: Doxorubicin, a topoisomerase II inhibitor, is utilized as a positive control because it reliably induces DNA-damage-mediated senescence[2]. If the customized algorithm fails to detect doxorubicin-induced granularity, the assay plate is rejected, ensuring data integrity.

Step-by-Step Workflow:

-

Cell Seeding: Plate A375 human melanoma cells in 384-well optical bottom plates and incubate overnight.

-

Compound Treatment: Perform pin-tool transfer of the piperidine-3-carboxamide library and incubate for 72 hours[2].

-

Staining: Multiplex stain the cells using Hoechst 33342 (nuclear segmentation) and a fluorescent senescence-associated β-galactosidase (SA-β-gal) probe.

-

Algorithmic Segmentation: Calibrate the customized software to quantify the number of cells per well, cell size, nucleus size, and granule size[2].

-

Data Triage: Calculate the EC₅₀ (effective concentration inducing senescence in 50% of the population) and IC₅₀ (antiproliferative concentration) to identify true senolytic hits[2].

Protocol 2: Sulforhodamine B (SRB) Colorimetric Assay for NCI-60 Screening

-

Objective: Evaluate the broad-spectrum anticancer activity of kinase inhibitors[1].

-

Causality & Design: Kinase inhibitors can alter mitochondrial reductase activity independently of cell proliferation, causing severe artifacts in traditional MTT/MTS assays. SRB circumvents this by binding stoichiometrically to basic amino acid residues under mildly acidic conditions, providing a direct, linear measurement of total cellular protein mass[1].

-

Self-Validation System: A Day 0 (T0) control plate is fixed with Trichloroacetic acid (TCA) at the exact time of drug addition. This allows for the calculation of actual growth inhibition (GI₅₀) rather than merely relative viability.

Step-by-Step Workflow:

-

Fixation: Add cold 10% TCA directly to the culture medium of the treated cells and incubate at 4°C for 1 hour to fix adherent cells in situ.

-

Washing: Wash the plates 5 times with deionized water to remove TCA and serum proteins, then air dry completely.

-

Staining: Add 0.4% (w/v) SRB dissolved in 1% acetic acid to each well and incubate for 30 minutes at room temperature.

-

Dye Extraction: Wash away unbound dye with 1% acetic acid (4 washes). Solubilize the protein-bound dye using 10 mM unbuffered Tris base (pH 10.5) on a gyrotary shaker for 10 minutes.

-

Quantification: Measure the optical density (OD) at 515 nm using a microplate reader.

HCS Workflow Visualization

Fig 2. Image-based high-content screening workflow for identifying senescence-inducing compounds.

Conclusion

The piperidine-3-carboxamide scaffold represents a highly tunable pharmacophore in oncology. Whether engineered for multi-target kinase inhibition (CDKs/VEGFR2) or phenotypic senescence induction, its structural geometry provides precise control over target affinity. By employing rigorous, self-validating methodologies like HCS and SRB assays, drug development professionals can confidently advance these derivatives through the preclinical pipeline to uncover the next generation of targeted therapeutics.

References

-

Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ACS Medicinal Chemistry Letters / PMC.2

-

Anticancer potential of novel benzothiazolyl piperidine-3-carboxamide derivatives as CDKs and VEGFR2 multi-target kinase inhibitors. Journal of Computer-Aided Molecular Design / Semantic Scholar.1

-

Rapid Development of Piperidine Carboxamides as Potent and Selective Anaplastic Lymphoma Kinase Inhibitors. Journal of Medicinal Chemistry - ACS Publications.3

Sources

Methodological & Application

Synthesis of 3-Hydroxypiperidine-3-carboxamide from 3-Piperidone: An Application and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the synthesis of 3-hydroxypiperidine-3-carboxamide, a valuable scaffold in medicinal chemistry, starting from 3-piperidone. The primary synthetic strategy discussed is a modified Strecker synthesis, a classic and robust method for the preparation of α-amino acids and their derivatives. This guide offers in-depth explanations of the reaction mechanism, step-by-step experimental protocols, and critical considerations for successful synthesis and purification. The information presented is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and reproducibility.

Introduction

The 3-hydroxypiperidine-3-carboxamide moiety is a privileged scaffold found in a variety of biologically active molecules and pharmaceuticals.[1][2] Its structural features, including a hydroxyl group and a carboxamide group at a quaternary center on the piperidine ring, contribute to its ability to interact with biological targets with high specificity. Consequently, efficient and reliable synthetic routes to this and related structures are of significant interest to the drug discovery and development community.

This guide focuses on a practical and accessible synthetic approach starting from the readily available 3-piperidone. The core of this synthesis is a variation of the Strecker reaction, a powerful multicomponent reaction that efficiently constructs α-amino nitrile intermediates from a ketone, a cyanide source, and an ammonia source.[3][4][5] Subsequent hydrolysis of the nitrile furnishes the desired carboxamide.

Synthetic Strategy: A Modified Strecker Approach

The synthesis of 3-hydroxypiperidine-3-carboxamide from 3-piperidone can be logically divided into two key transformations:

-

Formation of the α-Amino Nitrile Intermediate: This step involves the reaction of 3-piperidone with a cyanide salt (e.g., potassium cyanide or sodium cyanide) and an ammonia source (e.g., ammonium chloride or ammonia gas).[4][5] This one-pot reaction proceeds through the in-situ formation of an imine from 3-piperidone and ammonia, which is then nucleophilically attacked by the cyanide ion to yield the α-amino nitrile, 3-amino-3-cyanopiperidine.

-

Hydrolysis of the Nitrile to a Carboxamide: The α-amino nitrile intermediate is then subjected to controlled hydrolysis to convert the nitrile group into a primary carboxamide. This transformation is typically achieved under acidic or basic conditions, with careful control of reaction parameters to favor the formation of the amide over the carboxylic acid.

This synthetic route is advantageous due to its convergent nature, the use of readily available starting materials, and its general applicability to a range of cyclic ketones.[6]

Reaction Mechanism and Key Considerations

The Strecker synthesis is a classic method for preparing α-amino nitriles.[3][7] The reaction is initiated by the formation of an imine from the reaction of the ketone (3-piperidone) with ammonia. The cyanide ion then adds to the imine to form the α-amino nitrile.[5]

Several factors can influence the efficiency and outcome of this reaction:

-

pH Control: Maintaining an appropriate pH is crucial. The reaction is typically carried out under mildly acidic to neutral conditions to facilitate imine formation without promoting excessive hydrolysis of the cyanide salt.

-

Cyanide Source: While hydrogen cyanide (HCN) can be used, it is highly toxic and volatile. The use of cyanide salts like potassium cyanide (KCN) or sodium cyanide (NaCN) in the presence of an acid or an ammonium salt (which can generate HCN in situ) is a more common and safer practice in a laboratory setting.[4][5]

-

Solvent: The choice of solvent can impact the solubility of the reagents and the reaction rate. Aqueous or alcoholic solvent systems are often employed.[8]

-

Temperature: The reaction is typically performed at or below room temperature to control the exothermicity of the reaction and minimize side reactions.

The subsequent hydrolysis of the nitrile to the carboxamide requires careful control of the reaction conditions. Partial hydrolysis to the amide is favored under milder acidic or basic conditions and shorter reaction times, while more forcing conditions (e.g., strong acid or base and prolonged heating) will lead to the formation of the carboxylic acid.

Experimental Protocols

Part 1: Synthesis of 3-Amino-3-cyanopiperidine (α-Amino Nitrile Intermediate)

This protocol is adapted from established procedures for the Strecker synthesis of α-amino nitriles from cyclic ketones.[4][6]

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3-Piperidone hydrochloride | 135.61 | 10.0 g | 0.0737 |

| Potassium Cyanide (KCN) | 65.12 | 5.27 g | 0.0810 |

| Ammonium Chloride (NH4Cl) | 53.49 | 4.33 g | 0.0810 |

| Deionized Water | 18.02 | 50 mL | - |

| Diethyl Ether | 74.12 | As needed | - |

| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |

Equipment:

-

250 mL three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Thermometer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-